Acetylalanylalanine
Overview
Description
Synthesis Analysis
The synthesis of Acetylalanylalanine involves biochemical processes that can be studied through the activity of specific enzymes and reactions. For instance, N-Acetylalanine aminopeptidase is an enzyme identified in human erythrocytes, capable of liberating N-acetylalanine from N-acetylalanine peptides with high specificity, hinting at a potential pathway for Acetylalanylalanine synthesis or modification in biological systems (Schoenberger & Tschesche, 1981).
Molecular Structure Analysis
Studies on Acetylalanylalanine's molecular structure include theoretical and experimental approaches to understand its conformational landscape and structural characteristics. For example, research has been conducted on the conformational landscape and vibrational properties of N-acetylalanine, providing insights into the stable conformations and intramolecular H-bonding that could be relevant for Acetylalanylalanine (Boeckx & Maes, 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of Acetylalanylalanine can be inferred from studies on similar compounds. For example, the synthesis and characterization of per-O-acetylated aldohexopyranosyl cyanides provide insights into the stereochemical outcomes of reactions involving acyl groups and cyanides, which could be relevant to understanding Acetylalanylalanine's chemical behavior (Myers & Lee, 1984).
Physical Properties Analysis
The physical properties of Acetylalanylalanine, such as solubility, melting point, and stability, can be deduced from studies on acyl cyanides and related compounds. For instance, research on the structure of acetyl cyanide by gas electron diffraction provides valuable information on bond lengths and angles that could influence Acetylalanylalanine's physical properties (Sugie & Kuchitsu, 1974).
Chemical Properties Analysis
The chemical properties of Acetylalanylalanine, such as reactivity with other molecules and stability under various conditions, can be studied through the synthesis and reactions of related compounds. For example, the palladium-catalyzed reaction of acetyl oximes with isocyanides for the synthesis of 2H-pyrrol-2-imines sheds light on potential reactive pathways and the stability of acetyl groups in complex molecules (Senadi et al., 2017).
Scientific Research Applications
Metabolic Intermediate and Second Messenger : Acetyl-CoA, closely related to acetylalanylalanine, plays a crucial role in cellular catabolism and anabolism. It acts as a metabolic intermediate and second messenger, influencing key cellular processes like energy metabolism, mitosis, and autophagy (Pietrocola et al., 2015).
Biocompatible Interfaces for Biosensors : N-acetylalanine monolayers self-assemble on silver surfaces, serving as biocompatible functional interfaces for biosensors. These interfaces adsorb through imine, carboxylate, and amide groups (Yang et al., 2007).
Enhancing NMR Spectra of Biomolecules : Acetic anhydride, another related compound, enhances the nuclear magnetic resonance (NMR) spectra of biomolecules, enabling faster and higher-resolution metabolic evaluations, which are crucial for clinical information (Wilson et al., 2009).
Understanding of Neuronal Receptors : Research on nicotine contributes to our understanding of neuronal nicotinic acetylcholine receptors, aiding in smoking cessation and treating various medical diseases (Heishman et al., 1997).
Nutritive Value and Uptake in Biology : Acetylated peptides, such as acetylalanylalanine, do not affect the uptake of peptides from the small intestine in sheep, and their nutritive value in rats was determined by measuring their growth potential (Wallace et al., 1998).
Treating Psychiatric Disorders : N-acetylcysteine shows promising results in treating psychiatric disorders like addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, with potential therapeutic potential beyond antioxidant effects (Dean et al., 2011).
Vestibular Disorders Treatment : Acetyl-DL-leucine may help reduce acute vestibular disorders by restoring normal membrane potentials in central vestibular neurons (Vibert & Vidal, 2001).
Water Chlorination and Disinfection : Amide nitrogen in water chlorination modifies the chemical behavior of chlorine during water disinfection, as evidenced in aqueous acetylated glycine, alanine, and alanylalanylalanine (Jensen et al., 1999).
Conformational Studies : N-acetylalanine has three stable conformations, one containing an intramolecular H-bond, and experimental values for rotamerization constants are in agreement with theoretical predictions (Boeckx & Maes, 2012).
Safety And Hazards
Acetylalanylalanine is generally considered safe, especially in the context of bacterial cell wall synthesis. However, its potential interactions with antibiotics and resistance mechanisms warrant further investigation.
Future Directions
Research on Acetylalanylalanine should focus on:
- Antibiotic Resistance : Understanding how bacteria modify Acetylalanylalanine to evade antibiotics.
- Therapeutic Applications : Exploring its potential as a target for novel antibacterial agents.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-4(9-6(3)11)7(12)10-5(2)8(13)14/h4-5H,1-3H3,(H,9,11)(H,10,12)(H,13,14)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZMSEWWBGCBFM-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173808 | |
Record name | Acetylalanylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylalanylalanine | |
CAS RN |
19245-87-5, 19993-26-1 | |
Record name | N-Acetyl-L-alanyl-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19245-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylalanylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019993261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylalanylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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